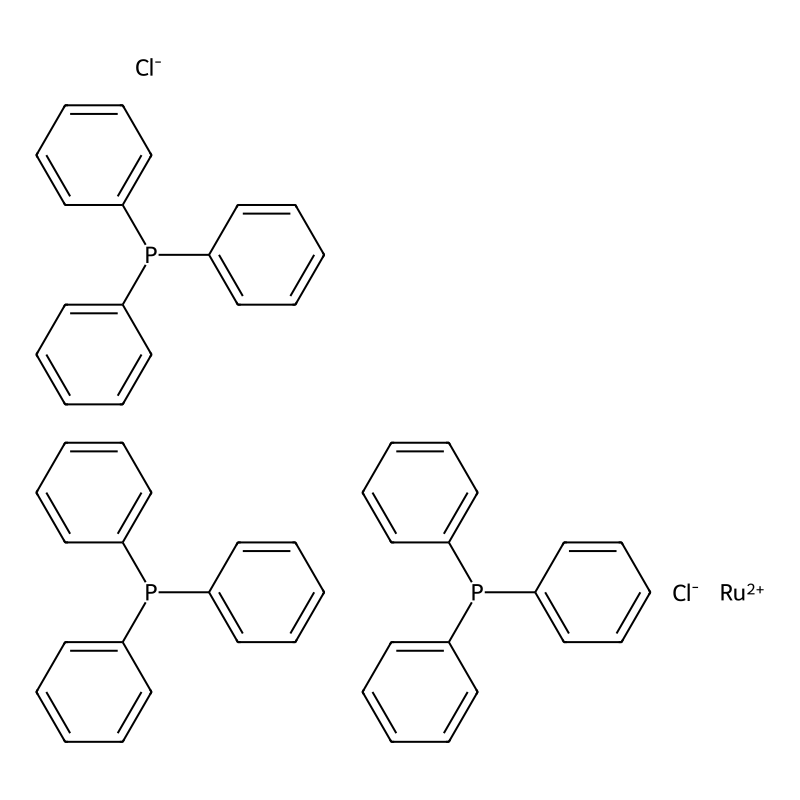Tris(triphenylphosphine)ruthenium(II) chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Homogeneous Catalysis
Tris(triphenylphosphine)ruthenium(II) chloride, also known as dichlorotris(triphenylphosphine)ruthenium(II) or RuCl2(PPh3)3, is a versatile homogeneous catalyst used in various organic synthesis reactions. Its primary function lies in facilitating transformations through various reaction mechanisms, including:
- Oxidations: RuCl2(PPh3)3 can be employed to perform selective oxidations of alkanes to alcohols, amides to t-butyldioxyamides, and tertiary amines to α-(t-butyldioxyamides) using tert-butyl hydroperoxide as an oxidant []. Additionally, it can oxidize alcohols to aldehydes or ketones utilizing other peroxides, oxygen, and acetone [].
- Reductions: The catalyst can be utilized in the hydrogenation of various functional groups, including alkenes, nitro compounds, ketones, carboxylic acids, and imines [].
- Cross-couplings: RuCl2(PPh3)3 facilitates C-C cross-coupling reactions, enabling the formation of new carbon-carbon bonds between different molecules. This includes reactions like the Kharasch addition of chlorocarbons to alkenes [].
- Cyclizations: The catalyst can promote the formation of cyclic structures from various starting materials [].
- Isomerizations: RuCl2(PPh3)3 can be used to induce isomerization reactions, leading to the rearrangement of atoms within a molecule [].
Tris(triphenylphosphine)ruthenium(II) chloride, also known as dichlorotris(triphenylphosphine)ruthenium(II), is a coordination complex of ruthenium characterized by the formula RuCl₂(PPh₃)₃. This compound appears as a chocolate brown solid and is soluble in organic solvents like benzene and dichloromethane. Its structure features a central ruthenium atom coordinated to three triphenylphosphine ligands and two chloride ions, forming a five-coordinate or octahedral geometry depending on the ligand arrangement .
Additionally, it can react with carbon monoxide to yield the all-trans isomer of dichloro(dicarbonyl)bis(triphenylphosphine)ruthenium(II):
The compound also facilitates various organic transformations, including oxidations, reductions, cross-couplings, and cyclizations, making it a versatile catalyst in organic synthesis .
The synthesis of tris(triphenylphosphine)ruthenium(II) chloride typically involves reacting ruthenium trichloride trihydrate with triphenylphosphine in a methanolic solution. The general reaction can be represented as follows:
This method yields the desired complex along with hydrochloric acid and triphenylphosphine oxide as byproducts .
Tris(triphenylphosphine)ruthenium(II) chloride has numerous applications in organic synthesis and catalysis. It serves as a precatalyst for hydrogenation reactions involving alkenes, nitro compounds, ketones, carboxylic acids, and imines. Additionally, it catalyzes the oxidation of alkanes to tertiary alcohols and facilitates carbon-carbon bond formation through cross-coupling reactions . Its role in the Kharasch addition of chlorocarbons to alkenes further highlights its utility in synthetic chemistry.
Studies on the interactions of tris(triphenylphosphine)ruthenium(II) chloride with other ligands reveal its ability to undergo ligand substitution reactions. The triphenylphosphine ligands can be readily replaced by other phosphines or anions, allowing for the tuning of its catalytic properties. This feature makes it an attractive candidate for designing new catalysts with enhanced activity or selectivity .
Tris(triphenylphosphine)ruthenium(II) chloride is part of a broader class of ruthenium complexes that exhibit similar coordination chemistry and catalytic properties. Some notable similar compounds include:
Uniqueness
Tris(triphenylphosphine)ruthenium(II) chloride stands out due to its exceptional stability and versatility as a catalyst in hydrogenation and oxidation reactions. Its ability to facilitate complex transformations while maintaining solubility in organic solvents makes it particularly valuable in synthetic organic chemistry .
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








